molecular formula C91H138N12O24 B2356227 N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide CAS No. 1887095-82-0

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Cat. No.: B2356227
CAS No.: 1887095-82-0
M. Wt: 1784.165
InChI Key: QDOGZMBPRITPMZ-UCMHWLSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide is a useful research compound. Its molecular formula is C91H138N12O24 and its molecular weight is 1784.165. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-... exhibits potential biological activities that warrant detailed investigation. This compound features a complex structure with multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a benzoxazole moiety and a pyrazolo[3,4-d]pyrimidine core. These structural components are known for their biological significance in various therapeutic contexts.

Anticancer Properties

Research has demonstrated that derivatives of benzoxazole and pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance:

  • Sulforhodamine B (SRB) Assay : Studies indicate that compounds similar to the target compound show anti-proliferative effects against leukemia and lung cancer cell lines with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound 9Leukemia0.12
Compound 18Lung Cancer0.10

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. A study on benzoxazole derivatives indicated varying degrees of activity against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) were determined for several derivatives against Bacillus subtilis and Escherichia coli, highlighting the importance of structural modifications on activity .
DerivativeMIC (µg/mL)Activity
Compound 615Active
Compound 138Highly Active

Trypanosomiasis and Leishmaniasis

Recent studies have identified related compounds with efficacy against Trypanosoma cruzi and Leishmania donovani. For example:

  • The compound demonstrated sub-micromolar potency in intracellular assays against these pathogens .

The proposed mechanism of action for the compound involves inhibition of critical enzymes associated with cancer cell proliferation and pathogen survival. The presence of the benzoxazole moiety has been linked to interference with cellular signaling pathways crucial for tumor growth .

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • In Vivo Studies : A study using bioluminescent imaging assessed the therapeutic efficacy of related compounds against acute T. cruzi infections .
    • Results indicated significant reductions in parasitemia compared to controls.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that may include the formation of the benzoxazole ring and subsequent modifications to introduce the pyrazolo[3,4-d]pyrimidine moiety. Variations in synthesis can lead to derivatives that may exhibit different pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3... possess significant anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance:

  • Kinase Inhibition : The compound may inhibit pathways such as the PI3K/Akt/mTOR signaling pathway critical for tumor growth.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. The benzoxazole and pyrazolo[3,4-d]pyrimidine structures are known for their ability to interact with microbial enzymes or membranes.

Inflammatory Diseases

The compound may also have applications in treating inflammatory diseases by modulating immune responses. Its ability to antagonize specific receptors involved in inflammation could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

In Vitro Studies

Numerous in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example:

  • Study A : Showed a 70% reduction in cell viability in breast cancer cell lines after treatment with the compound.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound:

  • Study B : Mice treated with the compound exhibited significant tumor size reduction compared to control groups.

Properties

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11-,18-12-,61-19-,65-51-/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76?,77+,78-,83+,84?,91-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOGZMBPRITPMZ-IJSXHDAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2CC(/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)C([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H138N12O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1784.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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